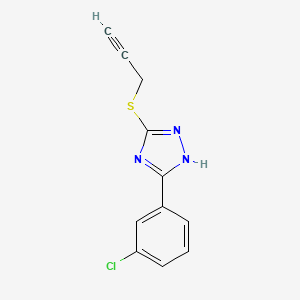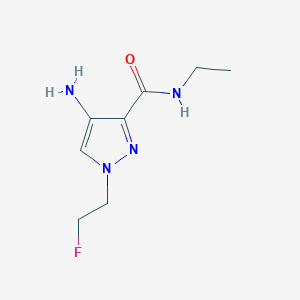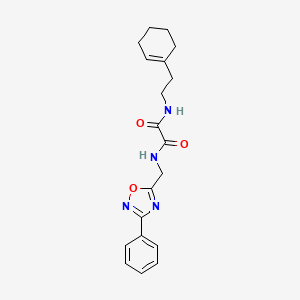
5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 3-chlorophenyl group and a prop-2-ynylthio group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving esterification, hydrazination, salt formation, and cyclization . The synthesis of related compounds often involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of triazole derivatives is in corrosion inhibition. For instance, studies have shown that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) are very effective inhibitors for mild steel corrosion in acidic media. These compounds demonstrate high inhibition efficiencies and follow Langmuir's adsorption isotherm, indicating their potential in protecting metal surfaces in industrial settings (Lagrenée et al., 2002).
Antifungal Properties
Triazole derivatives have also been explored for their antifungal properties. A novel potential antifungal compound from the 1,2,4-triazole class was synthesized and characterized for its solubility and thermodynamics in various solvents. This highlights the potential of such compounds in pharmaceutical applications, particularly in developing antifungal treatments (Volkova et al., 2020).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been extensively researched for their antimicrobial activities. For example, certain novel compounds demonstrated significant inhibition against various test microorganisms, suggesting their utility in addressing microbial resistance to drugs (Bektaş et al., 2007).
Antioxidant Properties
1,2,4-Triazole derivatives have also been studied for their antioxidant properties. New compounds were synthesized and screened for their antioxidant and antiradical activities, indicating their potential in combating oxidative stress-related diseases (Bekircan et al., 2008).
Anticancer Potential
The development of 1,2,4-triazole derivatives as anticancer agents has been a significant area of research. Novel compounds bearing triazole moieties have shown promising antiproliferative activity against various cancer cell lines. This suggests their potential as effective therapeutic agents in cancer treatment (Ma et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, properties, and potential applications. Given the wide range of activities exhibited by triazole derivatives , this compound could be of interest in various fields, including medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-2-6-16-11-13-10(14-15-11)8-4-3-5-9(12)7-8/h1,3-5,7H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNVMOASALMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)
![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)
![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)
![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)
![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2872333.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)


![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)
